molecular formula C11H12FN3 B1507093 1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1015845-64-3

1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine

Cat. No. B1507093
CAS RN: 1015845-64-3
M. Wt: 205.23 g/mol
InChI Key: ZZTPGCPCJPLFTI-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine” is a derivative of "1-(3-Fluorobenzyl)piperazine" . Piperazines are a broad class of chemical compounds, many with important pharmacological properties .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-(3-Fluorobenzyl)-2-(1-pipera zinyl)-1H-benzimidazole”, has a molecular formula of C18H19FN4 and an average mass of 310.369 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1-(3-Fluorobenzyl)piperazine”, include a density of 1.1±0.1 g/cm3, boiling point of 271.1±25.0 °C at 760 mmHg, and a refractive index of 1.532 .

Scientific Research Applications

Fluorination Techniques and Organocatalysis

One research avenue involves the development of highly diastereo- and enantioselective organocatalytic transformations for creating fluorinated compounds, which are crucial for drug discovery and development due to the unique properties that fluorine atoms impart to organic molecules. A study by Li et al. (2012) demonstrates a sequential 1,4-addition/dearomative-fluorination transformation yielding fluorinated products with high yields and selectivity, showcasing the potential of using related pyrazol-5-amine derivatives in advanced organocatalysis processes (Feng Li et al., 2012).

GPR39 Agonists Discovery

Another research domain is the identification of novel GPR39 agonists, with implications for therapeutic applications. Sato et al. (2016) discovered kinase inhibitors that act as GPR39 agonists, highlighting the diverse potential of pyrazol-5-amine derivatives in modulating G protein–coupled receptors, which could lead to new therapeutic approaches (Seiji Sato et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

In material science, pyrazol-5-amine derivatives have been explored for their utility in fabricating organic light-emitting diodes (OLEDs). Szlachcic et al. (2017) investigated the regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, revealing the impact of fluorine-containing substituents on the performance of OLEDs (P. Szlachcic et al., 2017).

Antibacterial Candidate Synthesis

Moreover, novel oxazolidinone antibacterial candidates have been synthesized via routes involving pyrazol-5-amine derivatives, underscoring their importance in developing new antibiotics. Yang et al. (2014) describe a cost-effective and environmentally friendly synthesis method for such candidates, emphasizing the role of these compounds in advancing antibacterial drug discovery (Tao Yang et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, “1-(3-Fluorobenzyl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine” are not available, related compounds are being studied for their potential uses in medicine .

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-6-14-15(11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTPGCPCJPLFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650880
Record name 1-[(3-Fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1015845-64-3
Record name 1-[(3-Fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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